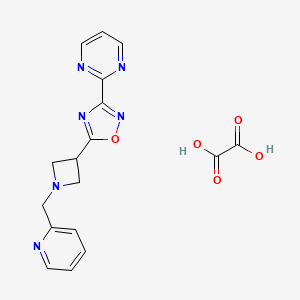
5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
描述
5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C17H16N6O5 and its molecular weight is 384.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 356.38 g/mol. The structure features a pyridine moiety linked to an azetidine ring and a pyrimidine group, which contributes to its unique biological properties.
Biological Activity Overview
Oxadiazole derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and anti-inflammatory effects. The compound exhibits several key biological activities:
1. Anticancer Activity
Research indicates that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics and induction of apoptosis. For instance, related compounds have shown IC50 values ranging from 0.03 to 3.3 μM against breast cancer cells, demonstrating strong antiproliferative effects .
2. Antimicrobial Properties
Oxadiazoles are known for their antimicrobial activity against a range of pathogens. Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
3. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been highlighted in several studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, providing therapeutic avenues for inflammatory diseases .
The biological activity of This compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted cell division and apoptosis in cancer cells.
- Enzyme Inhibition : The presence of the oxadiazole ring may allow interactions with specific enzymes involved in metabolic pathways.
- Receptor Modulation : This compound may also interact with various receptors, influencing cellular signaling pathways.
Table: Summary of Biological Activities
Notable Research Highlights
- A study on related oxadiazole compounds revealed that they effectively induced G2/M phase cell cycle arrest in cancer cells, confirming their potential as antitumor agents .
- Another research effort focused on the synthesis and biological evaluation of substituted oxadiazoles demonstrated their efficacy as antimicrobial agents against resistant strains .
属性
IUPAC Name |
oxalic acid;5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O.C2H2O4/c1-2-5-16-12(4-1)10-21-8-11(9-21)15-19-14(20-22-15)13-17-6-3-7-18-13;3-1(4)2(5)6/h1-7,11H,8-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHIXLPXBEZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=N2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351660-71-3 | |
| Record name | Pyrimidine, 2-[5-[1-(2-pyridinylmethyl)-3-azetidinyl]-1,2,4-oxadiazol-3-yl]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351660-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















